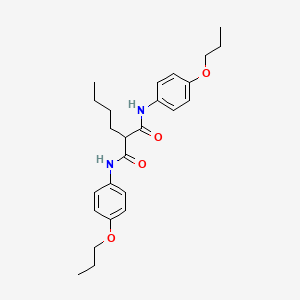![molecular formula C28H33FN2O4 B11054536 Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11054536.png)
Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes a butyl group, a fluorophenethyl group, and a piperidino group
Preparation Methods
The synthesis of BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The fluorophenethyl group is known to interact with various receptors in the body, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE include:
4-Fluorophenethyl bromide: This compound shares the fluorophenethyl group and is used in similar synthetic applications.
1-Butyl-4-methylpyridinium tetrafluoroborate: This compound is used in various chemical reactions and has similar structural features.
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H33FN2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
butyl 4-[3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H33FN2O4/c1-2-3-18-35-28(34)22-8-12-24(13-9-22)31-26(32)19-25(27(31)33)30-16-14-21(15-17-30)5-4-20-6-10-23(29)11-7-20/h6-13,21,25H,2-5,14-19H2,1H3 |
InChI Key |
YHJASAOVNLGHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054464.png)

![4-{[5-(8-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B11054482.png)
![ethyl [4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11054492.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11054493.png)
![methyl 3-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11054499.png)



![1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11054514.png)
![3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanenitrile](/img/structure/B11054516.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11054531.png)
![N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11054535.png)

